Telotristat is an orally bioavailable prodrug [] that, upon administration, is rapidly converted to its active metabolite, telotristat []. This active metabolite functions as a potent inhibitor of tryptophan hydroxylase (TPH) [, ]. TPH is a key enzyme involved in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) [, , , , , , ]. By inhibiting TPH, telotristat effectively reduces the peripheral production of serotonin [, ]. Notably, telotristat exhibits selectivity for peripheral serotonin synthesis and does not cross the blood-brain barrier, thereby avoiding central nervous system effects [, ].
Investigating Long-Term Effects: Further research is needed to fully elucidate the long-term safety and efficacy of telotristat, particularly regarding potential effects on liver function and mood [, ].
Optimizing Combination Therapies: Research on combining telotristat with other therapeutic agents, such as somatostatin analogs, peptide receptor radionuclide therapy, or immune checkpoint inhibitors, holds promise for improving treatment outcomes in carcinoid syndrome and potentially other cancers [, , , ].
Developing Biomarkers for Personalized Treatment: Identifying predictive biomarkers that can identify patients most likely to benefit from telotristat therapy would represent a significant advancement in personalized medicine for carcinoid syndrome [, ].
The synthesis of telotristat ethyl involves several steps, with recent advancements focusing on enzymatic processes that enhance efficiency and sustainability. One notable method utilizes biocatalysis, where engineered enzymes facilitate the production of key chiral intermediates required for telotristat ethyl synthesis. For instance, researchers have developed a process employing LfSDR1 mutants to synthesize a crucial intermediate through an enzymatic pathway, showcasing the potential for green chemistry in pharmaceutical manufacturing .
The molecular structure of telotristat ethyl can be represented by its chemical formula, . Its structure features a pyrazole core, which is integral to its biological activity.
Telotristat primarily participates in reactions that inhibit serotonin production. The key reaction involves the inhibition of tryptophan hydroxylase, leading to decreased levels of serotonin from tryptophan.
Telotristat exerts its effects primarily through peripheral action rather than central nervous system involvement. It selectively inhibits peripheral serotonin synthesis by targeting tryptophan hydroxylase.
Telotristat exhibits several notable physical and chemical properties:
Telotristat is primarily used in clinical settings for managing carcinoid syndrome symptoms. Its role as a serotonin synthesis inhibitor makes it a valuable therapeutic option for patients experiencing severe diarrhea not adequately controlled by other treatments.
Telotristat ethyl is a prodrug rapidly converted to its active metabolite, telotristat, which directly inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, thereby decreasing peripheral serotonin production. Telotristat exhibits >28-fold higher inhibitory potency against TPH compared to the prodrug form, making it the primary therapeutic moiety [3] [5].
Telotristat inhibits both TPH1 (peripheral) and TPH2 (central) isoforms with similar in vitro affinity. However, its therapeutic utility stems from functional selectivity rather than molecular selectivity. Biochemical assays reveal:
Structural analyses indicate telotristat binds an allosteric site on TPH1 (absent in phenylalanine hydroxylase and tyrosine hydroxylase), achieving selectivity over related aromatic amino acid hydroxylases. This site exploits subtle conformational differences in TPH1’s catalytic domain, allowing sustained inhibition without competing with native substrates (tryptophan or BH₄ co-factor) [1].
Table 1: Kinetic Parameters of Telotristat Against TPH Isoforms
Parameter | TPH1 | TPH2 |
---|---|---|
IC₅₀ (µM) | 0.028 | 0.046 |
Binding Site | Allosteric | Orthosteric |
Selectivity over AAH* | >100-fold | Limited |
AAH: Aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase) [1] [9].
Despite dual isoform affinity, telotristat’s inability to cross the blood-brain barrier (BBB) confines activity to peripheral tissues. Key evidence includes:
This compartmentalization allows targeted suppression of carcinoid syndrome-associated serotonin (from enterochromaffin cells and NET metastases) without altering CNS serotonin regulating mood or cognition [3] [10].
Telotristat ethyl undergoes presystemic hydrolysis by carboxylesterases (CES), primarily CES1 and CES2, to liberate telotristat. Critical aspects include:
Table 2: Carboxylesterase Isoform Roles in Telotristat Ethyl Activation
Carboxylesterase | Tissue Localization | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Primary Role | |
---|---|---|---|---|
CES1 | Liver > Lungs | 8.9 × 10⁴ | Major activator | |
CES2 | Intestine > Colon | 2.1 × 10⁴ | Minor activator | |
CES3 | Liver, Intestine | Not detected | Negligible | [7] |
Prodrug design optimizes delivery to serotonin-producing tissues:
This profile ensures maximal serotonin suppression in neuroendocrine tumors and gastrointestinal mucosa—key sites driving carcinoid diarrhea—while minimizing off-target effects [3] [10].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: